molecular formula (CH3O)2PSOC6H2Cl3<br>C8H8Cl3O3PS<br>C8H8Cl3O3PS B1679524 Fenchlorphos CAS No. 299-84-3

Fenchlorphos

Cat. No.: B1679524
CAS No.: 299-84-3
M. Wt: 321.5 g/mol
InChI Key: JHJOOSLFWRRSGU-UHFFFAOYSA-N
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Mechanism of Action

Fenchlorphos, also known as Ronnel, is an organophosphate insecticide . This article will delve into the mechanism of action of this compound, its biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation disrupts normal nerve function, which can lead to a variety of neurological symptoms.

Biochemical Pathways

This compound and its oxygen analogue are susceptible to hydrolysis in animals at either the methyl-phosphate or phenylphosphate bond . Hydrolysis at both sites has been demonstrated with alkali and bovine rumen juice, and in rat, house-fly, and cow metabolic studies .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nervous system, which can result in a range of symptoms, from mild effects like salivation and eye watering, to more severe effects like muscle tremors, respiratory distress, and even death in extreme cases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be stable at temperatures up to 60°C and in neutral and slightly acid media . It is unstable in alkaline and strongly acid media and upon prolonged exposure in aqueous preparations . Most cations other than copper have little or no effect .

Biochemical Analysis

Biochemical Properties

Fenchlorphos interacts with enzymes and proteins in biochemical reactions. It is susceptible to hydrolysis in animals at either the methyl-phosphate or phenylphosphate bond . Hydrolysis at both sites has been demonstrated with alkali and bovine rumen juice .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by inhibiting the enzyme acetylcholinesterase (AChE) . This inhibition can lead to an overaccumulation of acetylcholine, a neurotransmitter, in the body, causing overstimulation of muscles and glands .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the enzyme acetylcholinesterase (AChE) . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an excess of acetylcholine in the body .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is stable at temperatures up to 60°C and in neutral and slightly acid media . It is unstable in alkaline and strongly acid media and upon prolonged exposure in aqueous preparations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study where this compound was administered orally in doses of 0, 12.5, 25, and 50 mg per kg to pregnant rabbits, no effect on implantation efficacy, number of live fetuses, or fetal weight was observed . The incidence of major malformations such as cardiovascular and brain anomalies increased in the medicated groups .

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes and cofactors. As mentioned earlier, this compound and its oxygen analogue are susceptible to hydrolysis in animals at either the methyl-phosphate or phenylphosphate bond . This suggests that this compound is involved in metabolic pathways that include enzymes capable of hydrolysis .

Properties

IUPAC Name

dimethoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane
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InChI

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
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InChI Key

JHJOOSLFWRRSGU-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

Record name FENCHLORPHOS (OBSOLETE)
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DSSTOX Substance ID

DTXSID2034885
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Molecular Weight

321.5 g/mol
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Physical Description

Ronnel is a white to light-tan crystalline solid. Mp: 41 °C, Density :1.49 g cm-3 at 25 °C. Biocidal (toxic to all animal life in differing degrees) by its action as a cholinesterase inhibitor. Used as an insecticide. Degrades readily in the environment by hydrolysis and oxidation., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 degrees F.]; [NIOSH], WHITE POWDER., White to light-tan, crystalline solid., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 °F.]
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Boiling Point

Decomposes (NIOSH, 2023), 97 °C @ 0.013 mbar, BP: decomposes., decomposes, Decomposes
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Solubility

0.004 % at 77 °F (NIOSH, 2023), IN WATER: 0.004 G/100 ML @ 25 °C; FREELY SOL IN CARBON TETRACHLORIDE, ETHER, METHYLENE CHLORIDE, Readily sol in most organic solvents: in acetone 908, chloroform 347, toluene 592, xylene 503, methanol 25, kerosene 37 (all in g/100 ml), water solubility = 1 mg/l @ 20 °C, Solubility in water at 20 °C: none, (77 °F): 0.004%
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Density

1.49 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.485 @ 25 °C/4 °C, Relative density (water = 1): 1.48, 1.49 at 77 °F, (77 °F): 1.49
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Vapor Pressure

0.0008 mmHg at 77 °F (NIOSH, 2023), 0.0008 [mmHg], 8X10-4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0008 mmHg, (77 °F): 0.0008 mmHg
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Mechanism of Action

MOST ... /ORGANOPHOSPHATE PESTICIDES/ ARE NOT POTENT INHIBITORS OF ESTERASES UNTIL THEY ARE ACTIVATED IN LIVER ... BY MICROSOMAL OXIDATIVE ENZYMES. /ORGANOPHOSPHORUS PESTICIDES/, Ronnel is a weak inhibitor of cholinesterase. It affects the pseudoesterase of the plasma predominantly, rather than the true acetylcholinesterase of the red blood cells, upon both single and repeated oral doses.
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Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze ... technical grade products /including/ ronnel.
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Color/Form

COLORLESS CRYSTALS, WHITE CRYSTALLINE POWDER, WHITE TO LIGHT TAN CRYSTALLINE SOLID, Powder or granules, White to light tan, crystalline solid [Note: A liquid above 106 degrees F].

CAS No.

299-84-3
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Melting Point

106 °F (NIOSH, 2023), 41 °C, 106 °F
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RONNEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FENCHLORPHOS (OBSOLETE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name RONNEL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/344
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ronnel
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0546.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Ronnel, an organophosphate insecticide, exerts its primary effect by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for breaking down the neurotransmitter acetylcholine, and its inhibition leads to acetylcholine accumulation at nerve synapses.

ANone: Research indicates that Ronnel administration in steers leads to increased plasma thyroxine (T4) concentrations, suggesting a shift in thyroid function [, ]. The exact mechanism of this interaction remains unclear but might be associated with Ronnel's impact on T4 to T3 conversion.

ANone: Studies have shown that Ronnel can alter metabolic activity in steers, particularly in subcutaneous adipose tissue and skeletal muscle []. Ronnel was found to depress metabolic activity in adipose tissue from younger steers (6 and 12 months old) without significantly affecting skeletal muscle metabolism. This effect was less pronounced in older steers (18 months old).

ANone: In vitro studies suggest that Ronnel can interfere with the metabolic effects of thyroxine in steer adipose tissue []. While thyroxine typically increases acetate oxidation and decreases fatty acid synthesis, Ronnel appears to disrupt these actions.

ANone: The molecular formula of Ronnel is C8H8Cl3O3PS, and its molecular weight is 321.56 g/mol.

ANone: While the provided research does not delve into detailed spectroscopic data, the crystal and molecular structure of Ronnel oxon, a metabolite of Ronnel, has been determined using three-dimensional x-ray analysis []. This information offers insights into the structural features and potential interactions of Ronnel and its metabolites.

ANone: The provided research doesn't offer specific data on the stability of various Ronnel formulations under different conditions.

ANone: The research provided focuses on the insecticidal activity of Ronnel rather than its catalytic properties. As an organophosphate, Ronnel is not known to possess significant catalytic activity in biological systems.

ANone: Yes, CNDO molecular orbital calculations have been employed to analyze the charge density distribution within the Ronnel oxon molecule []. This type of computational study can offer valuable information regarding the reactivity and potential binding interactions of Ronnel and its metabolites.

ANone: The research provided doesn't offer specific details about formulation strategies to enhance the stability, solubility, or bioavailability of Ronnel.

ANone: Research using 32P-labelled Ronnel indicates rapid absorption into the bloodstream of sheep following oral administration []. The primary route of excretion is through urine (70% of the administered dose), with a smaller portion excreted in feces (7%) [].

ANone: The main metabolite of Ronnel found in cattle is dimethyl thiophosphate []. Other metabolites include dimethyl phosphate and monomethyl Ronnel.

ANone: Yes, studies show differences in residue patterns depending on the application method. Following topical spraying, Ronnel residues in sheep were primarily detected in fatty tissues, with negligible levels found after three weeks []. In contrast, oral administration resulted in the rapid appearance of Ronnel and its metabolites in blood and urine [].

ANone: Yes, studies indicate species-specific differences in Ronnel's effects. While Ronnel exhibits growth-promoting effects in steers, these effects were not observed in rats, suggesting a difference in metabolism or sensitivity between these species [].

ANone: Ronnel has shown efficacy against a range of ectoparasites in both laboratory and field settings. Studies demonstrate its effectiveness against horn flies [, , ], face flies [, ], cattle grubs [, , , , ], screw-worms [], keds [], biting lice [], chicken mites [, ], northern fowl mites [, ], house flies [, , , , , ], and the tropical horse tick [].

ANone: Ronnel has demonstrated activity against various developmental stages of certain parasites. For instance, it effectively controlled both adult horn flies and their larvae []. It was also effective against both internal and hypodermal stages of cattle grubs [].

ANone: Yes, the effectiveness of Ronnel can vary depending on the application method and the targeted parasite. For example, high-pressure sprays of Ronnel were more effective than low-volume sprays in eradicating sheep keds []. Similarly, different Ronnel formulations and application methods (e.g., dusts, smears, sprays) exhibited varying levels of control against the tropical horse tick on horses [].

ANone: Yes, field studies have documented the emergence of house fly populations resistant to Ronnel [, , , ]. This resistance often coincides with cross-resistance to other organophosphate insecticides, such as Diazinon, and to insecticides from other classes, like DDT and lindane [, , ].

ANone: Continuous or repeated exposure to Ronnel, especially at sublethal doses, can select for resistant individuals within a population, ultimately leading to the predominance of resistant flies. This selection pressure is often amplified by factors such as high breeding potential in barns and inadequate sanitation, which can create conditions favorable for resistant populations to thrive [, ].

ANone: While generally considered safe at recommended doses, Ronnel can cause toxicity in cattle at higher levels. Observed symptoms include ataxia, a condition affecting balance and coordination, particularly after subcutaneous injection of high doses [].

ANone: The provided research primarily focuses on the insecticidal properties, metabolism, and residue profiles of Ronnel in livestock and poultry. It doesn't offer detailed insights into advanced drug delivery techniques, biomarker development, analytical method validation, immunogenicity, drug transporter interactions, or other advanced topics.

ANone: Yes, various alternative insecticides have been explored for controlling ectoparasites in livestock and poultry. Some of the compounds tested in the provided research include:

  • Organophosphates: Diazinon [, , , , , ], Coumaphos [, , ], Trichlorphon [, ], Malathion [, , , ], Fenthion [], Dioxathion [], Phosmet []
  • Carbamates: Carbaryl [], Propoxur (Baygon) [], Mecarbam []
  • Pyrethroids: Permethrin []
  • Other classes: Lindane [, , , ], DDT [, , , ], Dieldrin [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.